molecular formula C21H16N4O3S B3006596 3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251598-78-3

3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile

Cat. No. B3006596
CAS RN: 1251598-78-3
M. Wt: 404.44
InChI Key: WRFIYPLDNRFKQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring careful selection of reagents and conditions to ensure the desired product is obtained. While the provided data does not directly describe the synthesis of "3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile", it does offer insights into the synthesis of related heterocyclic compounds. For instance, the synthesis of a novel pyrazole derivative is detailed, involving elemental analysis, various spectroscopic methods, and X-ray crystallography to confirm the structure . Although the specific methods for synthesizing the compound are not provided, similar synthetic strategies may be applicable, such as the use of elemental analysis and spectroscopy for characterization.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The X-ray crystallography studies mentioned in the first paper provide detailed information about the molecular and crystal structure of a pyrazole derivative, including dihedral angles and conformational details . These structural insights are essential for predicting the behavior of similar compounds. However, without direct data on the compound "3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile", one can only infer that similar techniques could be used to analyze its structure.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be quite varied, depending on the nature of the substituents and the heteroatoms present in the ring. The second paper discusses the thermal fragmentation of a 1,3,4-thiadiazin-6-one derivative and its reaction with 1-diethylamino-propyne, leading to a mixture of products . This indicates that the compound may also undergo interesting reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The first paper discusses the thermal decomposition of the synthesized pyrazole derivative, as well as its nonlinear optical properties based on polarizability and hyperpolarizability values . These properties are significant for applications in materials science. For "3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile", similar analyses could reveal its thermal stability and potential for use in optoelectronic applications.

Scientific Research Applications

Molecular Structure and Conformation

A study by Fun et al. (2011) explored the molecular structure of a compound closely related to the one , focusing on the conformation of its diheterocyclic rings. They found that the 3,6-dihydro-2H-1,3,4-thiadiazine ring adopts a specific conformation, providing insight into the structural aspects of such compounds (Fun et al., 2011).

Synthetic Methods

The synthesis of related pyrido-1,2,4-thiadiazines, which are structurally similar to the compound , was detailed by Neill et al. (1998). Their work provides methods for synthesizing these compounds, which could be relevant for the synthesis of 3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile (Neill et al., 1998).

Potential Biological Activities

A study by Zia-ur-Rehman et al. (2009) synthesized and evaluated a series of benzothiadiazine dioxides for their antibacterial and antioxidant properties. Although not directly studying the compound , their research provides insight into the potential biological activities of structurally related compounds (Zia-ur-Rehman et al., 2009).

Novel Synthetic Approaches

Research by Gomha et al. (2017) on the synthesis of thiadiazoles and pyrazolines, which are structurally similar to the compound , could offer innovative methods for synthesizing and potentially modifying such compounds for various applications (Gomha et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its exact structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future directions in the study of such compounds could involve exploring their potential biological activities. For instance, pyrazolo and benzimidazole derivatives have shown a wide range of biological activities, including antitumor and antiviral effects .

properties

IUPAC Name

3-[[4-(4-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-15-7-9-18(10-8-15)25-20-19(6-3-11-23-20)29(27,28)24(21(25)26)14-17-5-2-4-16(12-17)13-22/h2-12H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFIYPLDNRFKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile

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